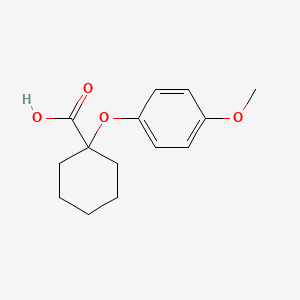

1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenoxy)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-17-11-5-7-12(8-6-11)18-14(13(15)16)9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHWCTLXLNZKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2(CCCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 1-(4-methoxyphenoxy)cyclohexanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. The primary focus of this document is a detailed exposition of a synthetic strategy centered around the Williamson ether synthesis, a classic and reliable method for ether formation. This guide will delve into the mechanistic underpinnings of the selected reactions, provide detailed, step-by-step experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions. Furthermore, an alternative synthetic route employing the Mitsunobu reaction is presented, offering a different strategic approach to the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and characterize this compound.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a phenoxy ether linkage and a carboxylic acid moiety on a cyclohexane scaffold. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecular architectures with potential applications in pharmaceuticals and advanced materials. The strategic disconnection of the target molecule logically points towards two primary synthetic approaches for the formation of the key ether bond: the Williamson ether synthesis and the Mitsunobu reaction.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] It proceeds via an SN2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[3] In the context of our target molecule, this translates to the reaction of 4-methoxyphenoxide with a suitable 1-halocyclohexanecarboxylic acid derivative. This approach is favored for its operational simplicity and the ready availability of the starting materials.

Alternative Synthetic Route: Mitsunobu Reaction

The Mitsunobu reaction offers a powerful alternative for the formation of esters, ethers, and other functional groups from an alcohol and a suitable nucleophile.[4][5] This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack.[6][7] In this case, 1-hydroxycyclohexanecarboxylic acid would be reacted with 4-methoxyphenol.

This guide will first detail the Williamson ether synthesis approach, from the preparation of the necessary precursors to the final product, followed by a discussion of the Mitsunobu reaction as a viable alternative.

Primary Synthetic Pathway: Williamson Ether Synthesis

The overall synthetic strategy via the Williamson ether synthesis is a two-step process, as illustrated in the workflow diagram below. The first step involves the synthesis of the key electrophile, 1-bromocyclohexanecarboxylic acid, followed by the nucleophilic substitution with 4-methoxyphenoxide.

Figure 2: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol:

-

To a stirred solution of cyclohexanecarboxylic acid (35 g, 0.275 mol) in a suitable reaction vessel, add red phosphorus (3 g). [8]2. Slowly add bromine (28.4 mL, 0.548 mol) to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary. [8]3. After the addition is complete, heat the reaction mixture to 80-90 °C for 8-10 hours, or until the evolution of hydrogen bromide gas ceases.

-

Cool the reaction mixture to room temperature and slowly add water to hydrolyze the intermediate acyl bromide.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 1-bromocyclohexanecarboxylic acid, which can be purified by recrystallization.

Table 1: Reagents for the Synthesis of 1-Bromocyclohexanecarboxylic Acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanecarboxylic Acid | 128.17 | 35 g | 0.275 |

| Bromine | 159.81 | 28.4 mL | 0.548 |

| Red Phosphorus | 30.97 | 3 g | - |

The sodium salt of 4-methoxyphenol is prepared by reacting it with a strong base, such as sodium hydroxide.

Experimental Protocol:

-

Dissolve 4-methoxyphenol in a suitable solvent, such as ethanol or methanol.

-

Add an equimolar amount of sodium hydroxide, either as a solid or as a concentrated aqueous solution.

-

Stir the mixture at room temperature until the 4-methoxyphenol has completely reacted to form the sodium salt.

-

The solvent can be removed under reduced pressure to yield the solid sodium 4-methoxyphenoxide, or the solution can be used directly in the next step.

Williamson Ether Synthesis: The Core Reaction

With the precursor materials in hand, the core Williamson ether synthesis can be performed. This reaction is analogous to the synthesis of other phenoxyacetic acids. [9] Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide ion and the formation of the ether linkage. [3][10]

Figure 3: SN2 mechanism of the Williamson ether synthesis.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium 4-methoxyphenoxide (prepared from an equimolar amount of 4-methoxyphenol) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add 1-bromocyclohexanecarboxylic acid to the solution.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Collect the precipitate by filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone/water) to obtain pure this compound.

Table 2: Reagents for the Williamson Ether Synthesis

| Reagent | Molar Mass ( g/mol ) | Suggested Molar Ratio |

| 1-Bromocyclohexanecarboxylic Acid | 207.07 | 1.0 |

| 4-Methoxyphenol | 124.14 | 1.1 |

| Sodium Hydroxide | 40.00 | 1.1 |

Alternative Synthetic Pathway: The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route to the target molecule, particularly if the Williamson ether synthesis is hampered by side reactions such as elimination. [4][11] Reaction Mechanism:

The Mitsunobu reaction involves the in-situ activation of an alcohol (1-hydroxycyclohexanecarboxylic acid) by triphenylphosphine and an azodicarboxylate, followed by nucleophilic attack by the phenoxide. [7]

Figure 4: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Experimental Protocol:

-

Dissolve 1-hydroxycyclohexanecarboxylic acid, 4-methoxyphenol, and triphenylphosphine (1.5 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction mixture will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine derivative.

-

Purification can be achieved by column chromatography on silica gel to separate the product from the byproducts.

Table 3: Reagents for the Mitsunobu Reaction

| Reagent | Molar Mass ( g/mol ) | Suggested Molar Ratio |

| 1-Hydroxycyclohexanecarboxylic Acid | 144.17 | 1.0 |

| 4-Methoxyphenol | 124.14 | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 |

| Diethyl Azodicarboxylate (DEAD) | 174.15 | 1.5 |

Characterization and Data

The final product, this compound, should be characterized to confirm its identity and purity.

Table 4: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (CDCl₃, δ) | Expected peaks for methoxy (singlet, ~3.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), and cyclohexyl protons (multiplets, ~1.2-2.5 ppm), and a carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR (CDCl₃, δ) | Expected peaks for the carboxylic acid carbon (~180 ppm), aromatic carbons (~114-155 ppm), the carbon bearing the ether linkage (~80-90 ppm), methoxy carbon (~55 ppm), and cyclohexyl carbons (~20-40 ppm). |

| Mass Spectrometry (ESI-) | [M-H]⁻ expected at m/z 233.1 |

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of this compound. The primary route, based on the Williamson ether synthesis, is a robust and straightforward method that relies on well-established chemical transformations. The alternative Mitsunobu reaction provides a valuable secondary approach, particularly in cases where the primary route may be inefficient. The detailed experimental protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical entity.

References

-

PrepChem. Synthesis of B. 1-Bromo-1-cyclohexanecarboxylic acid. Available at: [Link]

-

Wikipedia. Mitsunobu reaction. Available at: [Link]

-

Organic Synthesis. Mitsunobu reaction. Available at: [Link]

-

Pearson+. Using bromocyclohexane as a starting material, how could you synthe... Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

ChemSynthesis. 1-bromocyclohexanecarboxylic acid. Available at: [Link]

-

Williamson Ether Synthesis. Experiment 06. Available at: [Link]

-

Lumen Learning. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Available at: [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

-

Organic Chemistry Portal. Williamson Synthesis. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Synthesis [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. prepchem.com [prepchem.com]

- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Roadmap for a Novel Chemical Entity

Executive Summary: 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid is a novel chemical entity (NCE) for which no public data on biological activity or mechanism of action currently exists. This guide provides a comprehensive, technically-grounded roadmap for the systematic investigation of this compound. We will dissect its structural components to form rational hypotheses, and then detail a multi-stage experimental plan—from computational prediction to cellular pathway analysis—designed to rigorously define its pharmacological profile. This document serves not as a review of existing knowledge, but as a strategic blueprint for its discovery.

Part 1: Structural Analysis and Mechanistic Hypothesis Formulation

The structure of this compound presents two key moieties that can inform an initial hypothesis: the cyclohexanecarboxylic acid core and the 4-methoxyphenoxy substituent.

-

Cyclohexanecarboxylic Acid Scaffold: The cyclohexane ring is a versatile and common scaffold in pharmaceuticals, prized for its ability to provide a three-dimensional structure that can enhance oral bioavailability and control molecular shape.[1][2] Derivatives of this core are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][3][4] Notably, certain hydroxylated cyclohexanecarboxylic acid derivatives, such as quinic acid, have demonstrated anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[5]

-

Phenoxy Ether Moiety: Phenol ethers are also a recurring and significant motif in approved pharmaceuticals.[6][7] The ether oxygen can act as a hydrogen bond acceptor, while the aromatic ring can engage in π–π stacking or hydrophobic interactions with a biological target.[8][9] The terminal phenoxy group is often considered a "privileged" structure in drug design, contributing to target affinity and selectivity.[8] Its presence in a molecule may allow it to follow Lipinski's rule of five, which is a guideline for predicting the drug-likeness of a compound.[9]

Initial Hypothesis: Based on this structural analysis, a primary hypothesis is that This compound may function as a modulator of inflammatory pathways, potentially through the inhibition of key regulatory proteins like those in the NF-κB cascade. The phenoxy group could be critical for binding affinity within a hydrophobic pocket of the target protein, while the carboxylic acid group may form key ionic or hydrogen bond interactions.

Part 2: A Proposed Research Workflow for Mechanism of Action (MOA) Determination

To systematically investigate this NCE, we propose a phased approach common in modern drug discovery, moving from broad, predictive methods to specific, mechanistic validation.[10][11][12][13]

Caption: High-level workflow for MOA determination of a novel chemical entity.

Step 1: In Silico Target Prediction and Physicochemical Profiling

The initial phase leverages computational methods to scan the known biological space for potential targets, providing a cost-effective way to generate testable hypotheses before committing to resource-intensive wet lab experiments.[14][15]

Objective: To identify a ranked list of potential protein targets for this compound and assess its drug-like properties.

Methodology:

-

Ligand-Based Screening: Utilize chemical similarity search algorithms (e.g., Tanimoto similarity based on chemical fingerprints) to compare the NCE against large chemogenomic databases like ChEMBL.[16] This identifies known drugs or bioactive compounds with similar structures, suggesting that they may share targets.

-

Structure-Based Screening: If high-quality crystal structures are available, perform molecular docking simulations against a panel of disease-relevant targets (e.g., a kinase panel, a GPCR panel, nuclear receptors).[17] This method predicts binding affinity and mode, treating the ligand agnostically to find novel chemotypes for known targets.[17]

-

Machine Learning & AI: Employ pre-trained machine learning models that predict biological activity based on structural features. These tools can suggest targets that might be missed by simple similarity searching.[18]

-

Physicochemical Profiling: Calculate key molecular descriptors (e.g., Molecular Weight, LogP, number of hydrogen bond donors/acceptors) to evaluate compliance with frameworks like Lipinski's Rule of Five.

Expected Outcome: A prioritized list of 5-10 potential molecular targets and a preliminary assessment of the compound's potential for oral bioavailability.

Caption: Workflow for in silico target prediction of a novel compound.

Step 2: In Vitro Target Validation and Functional Characterization

This phase uses targeted experiments to validate the predictions from the in silico analysis and to characterize the compound's activity in a biological context.[19]

Objective: To confirm direct interaction with predicted targets and quantify the compound's functional effect in a cellular system.

Methodologies:

A. Biochemical Assays (Target Engagement):

-

For Enzyme Targets (e.g., Kinases, Cyclooxygenases): Perform enzyme inhibition assays to determine the IC50 (half-maximal inhibitory concentration).

-

For Receptor Targets (e.g., GPCRs, Nuclear Receptors): Conduct radioligand binding assays to determine the Ki (inhibition constant), measuring the displacement of a known high-affinity ligand.

B. Cell-Based Assays (Functional Response): These assays measure the biological consequence of target engagement within a living cell, providing more physiologically relevant data.[20][21] Based on our primary hypothesis, an anti-inflammatory assay is a logical starting point.

Exemplar Protocol: Cytokine Release Assay in PBMCs This protocol is adapted from methodologies used to assess the anti-inflammatory properties of novel cyclohexanecarboxylic acid derivatives.[3][22]

-

Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium.

-

Plating: Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Add the compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).

-

Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Centrifuge the plate and collect the supernatant. Quantify the concentration of a key pro-inflammatory cytokine, such as TNF-α or IL-6, using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Interpretation: Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Data Presentation: Summarize quantitative results in a clear, tabular format.

| Assay Type | Target/Endpoint | Metric | Result (Hypothetical) |

| Biochemical Assay | COX-2 Enzyme | IC50 | 1.2 µM |

| Binding Assay | PPARγ Receptor | Ki | 0.8 µM |

| Cell-Based Assay | LPS-stimulated PBMCs | IC50 (TNF-α) | 2.5 µM |

| Cell Viability Assay | PBMCs | CC50 | > 100 µM |

Step 3: Elucidating the Intracellular Signaling Pathway

Once a functional cellular effect is confirmed, the next step is to map the specific intracellular pathway being modulated.

Objective: To identify the key signaling proteins and events downstream of target engagement.

Methodology: Assuming the cytokine release assay is positive, and our primary hypothesis of NF-κB inhibition is being tested:

-

Western Blot Analysis: Treat a relevant cell line (e.g., RAW 264.7 macrophages) with the compound, followed by LPS stimulation for a short time course (e.g., 0, 15, 30, 60 minutes).

-

Lysis and Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα (a marker of pathway activation), total IκBα, and p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection and Analysis: Use a chemiluminescent substrate and imaging system to visualize the bands. Quantify band intensity to determine if the compound inhibits the LPS-induced phosphorylation and subsequent degradation of IκBα.

Expected Outcome: A validated signaling mechanism. For example, demonstrating that the compound prevents IκBα phosphorylation would provide strong evidence that its anti-inflammatory effects are mediated through inhibition of the NF-κB pathway.

Caption: Hypothesized signaling pathway: Inhibition of NF-κB activation.

Part 3: Summary and Future Directions

This guide outlines a logical and rigorous strategy for moving this compound from an unknown NCE to a compound with a well-defined mechanism of action. The proposed workflow integrates computational prediction with targeted biochemical and cell-based assays to build a comprehensive pharmacological profile.

Successful validation of a specific MOA would trigger subsequent stages of the drug discovery process, including:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Preclinical Development: Evaluating the compound's efficacy and safety in relevant animal models of disease.

-

IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies required for an Investigational New Drug (IND) application.

By following this structured, hypothesis-driven approach, research and development professionals can efficiently unlock the therapeutic potential of this and other novel chemical entities.

References

-

IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

-

Chen, X., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. [Link]

-

Gfeller, D., et al. (2019). In Silico Target Prediction for Small Molecules. PubMed. [Link]

-

Gfeller, D., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

-

Zhang, B. (2017). Drug Design and Discovery: Principles and Applications. National Institutes of Health. [Link]

-

Ahmad, M., et al. (2023). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

-

Unknown Author. (2023). DRUG DISCOVERY AND DEVELOPMENT: A STEP-BY-STEP PROCESS. LinkedIn. [Link]

-

Royal Society of Chemistry. (n.d.). The Modern Drug Discovery Process. The Handbook of Medicinal Chemistry: Principles and Practice. [Link]

-

BioSolveIT. (n.d.). New Chemical Entities - Drug Discovery Solutions. BioSolveIT. [Link]

-

Szałabska, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

-

PPD. (n.d.). Drug Discovery and Development Process. PPD. [Link]

-

Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. Pharmaron. [Link]

-

Senczyna, Z., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. National Institutes of Health. [Link]

-

Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

-

Accelevir. (n.d.). Functional Cell-Based Assays. Accelevir. [Link]

-

Szałabska, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

-

Schneider, C. K., et al. (2023). Mechanism of action, potency and efficacy: considerations for cell therapies. National Institutes of Health. [Link]

-

He, X. (2012). Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. University of Tennessee Health Science Center Digital Commons. [Link]

-

Kumar, R., et al. (2019). cyclohexane and its functionally substituted derivatives. CABI Digital Library. [Link]

-

Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

-

Wang, D., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. National Institutes of Health. [Link]

-

Wikipedia. (n.d.). Phenol ether. Wikipedia. [Link]

-

Wang, D., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed. [Link]

-

García-de-la-Torre, J. M., et al. (2024). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

-

Scott, K. A., et al. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dc.uthsc.edu [dc.uthsc.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenol ether - Wikipedia [en.wikipedia.org]

- 10. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thesciencenotes.com [thesciencenotes.com]

- 12. books.rsc.org [books.rsc.org]

- 13. ppd.com [ppd.com]

- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 15. mdpi.com [mdpi.com]

- 16. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biosolveit.de [biosolveit.de]

- 18. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. itmedicalteam.pl [itmedicalteam.pl]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid

Introduction

In the landscape of modern drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides an in-depth technical examination of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a molecule of interest for its potential applications in medicinal chemistry and chemical synthesis. We will delve into its core physicochemical parameters, offering not just empirical data but also the underlying scientific principles and field-tested experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this compound.

Chemical Identity and Structure

A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . This compound is a moderately complex organic molecule featuring a cyclohexane ring, a carboxylic acid functional group, and a methoxyphenoxy moiety.

-

Chemical Structure:

The structure reveals a chiral center at the C1 position of the cyclohexane ring, indicating the potential for enantiomers. However, for the purposes of this guide, we will consider the racemic mixture unless otherwise specified.

Core Physicochemical Properties

The utility of a chemical entity is largely dictated by its physical and chemical properties. This section outlines the key physicochemical parameters of this compound, providing both reported values and the context for their significance.

| Property | Value | Significance in Drug Development & Research |

| Melting Point | 172-177 °C[4][6] | Indicates the purity and thermal stability of the compound. A sharp melting point range is often indicative of high purity. |

| pKa (Predicted) | 4.49 ± 0.20[4][6] | The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH. This influences its solubility, permeability across biological membranes, and receptor binding. |

| LogP (Predicted) | 2.982 - 3.22[5][9] | The octanol-water partition coefficient (LogP) is a measure of the molecule's lipophilicity. It is a key determinant of its absorption, distribution, and potential for crossing the blood-brain barrier. |

| Solubility | Beige to light grey powder[6] | While quantitative data is not readily available in public literature, its physical state as a powder suggests it is a solid at room temperature. The experimental determination of its thermodynamic solubility is crucial for formulation and in vitro assay development. |

Experimental Determination of Physicochemical Properties

To ensure scientific integrity and provide actionable insights, this section details the standard experimental protocols for determining the key physicochemical properties of this compound.

Determination of pKa via Potentiometric Titration

The pKa of a compound is a critical parameter that dictates its degree of ionization at a specific pH. For an acidic compound like this compound, the pKa is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. Potentiometric titration is a highly accurate and widely used method for its determination.[10][11]

Causality Behind Experimental Choices:

-

Choice of Titrant: A strong base, typically sodium hydroxide (NaOH), is used to titrate the weak acid. This ensures a sharp and well-defined inflection point in the titration curve, which corresponds to the equivalence point.

-

Solvent System: While water is the preferred solvent, co-solvents like methanol may be necessary for sparingly soluble compounds.[10] It is crucial to note that the use of co-solvents will yield an apparent pKa (pKaapp) that may differ from the aqueous pKa. Extrapolation methods can be used to estimate the pKa in pure water.

-

Inert Atmosphere: Purging the solution with nitrogen is essential to remove dissolved carbon dioxide, which can react with the basic titrant and introduce errors in the measurement.[12]

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a methanol/water mixture) to a known concentration (typically around 1-10 mM).

-

Calibration of the pH Electrode: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0 to ensure accurate pH measurements.[12]

-

Titration Setup: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution (e.g., 0.1 M).

-

Titration: Add the NaOH solution in small, precise increments while continuously monitoring the pH of the solution. Record the pH value after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.[12] This corresponds to the midpoint of the buffer region on the titration curve.

Visualization of the pKa Determination Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of LogP via the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing the lipid and aqueous environments in the body, respectively. The shake-flask method is the traditional and most reliable technique for its experimental determination.

Causality Behind Experimental Choices:

-

Choice of Solvents: n-Octanol is chosen as the organic phase because its properties are thought to mimic those of biological membranes. Water is the aqueous phase. It is critical to pre-saturate each solvent with the other to ensure that the volumes of the two phases do not change during the experiment.

-

Equilibration: Shaking the mixture for a sufficient period is necessary to ensure that the compound has reached equilibrium between the two phases. Centrifugation is then used to achieve a clean separation of the two layers.

-

Concentration Measurement: A suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to accurately measure the concentration of the compound in each phase. A calibration curve is essential for quantitative analysis.

Experimental Protocol:

-

Preparation of the Solvent System: Prepare a mixture of n-octanol and water (typically buffered to a physiological pH of 7.4). Shake vigorously and allow the layers to separate to ensure mutual saturation.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Allow the layers to separate completely. If necessary, centrifuge the mixture to ensure a clean separation.

-

Concentration Analysis: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers. Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[13]

Visualization of the LogP Determination Workflow:

Caption: Workflow for LogP determination by the shake-flask method.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium. It is a critical parameter for drug formulation and for ensuring that in vitro and in vivo studies are conducted under appropriate conditions.

Causality Behind Experimental Choices:

-

Excess Solid: The assay is initiated with an excess of the solid compound to ensure that a saturated solution is formed and that equilibrium is reached between the dissolved and undissolved states.[14]

-

Equilibration Time: A sufficiently long incubation period (typically 24-48 hours) with agitation is necessary to ensure that the system has reached thermodynamic equilibrium.[15]

-

Separation of Solid: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without disturbing the equilibrium. This is typically achieved by filtration or centrifugation.

-

Quantitative Analysis: The concentration of the dissolved compound in the supernatant is determined using a sensitive and accurate analytical method, such as HPLC-UV, against a calibration curve.[16]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, simulated intestinal fluid).

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow for complete equilibration.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully remove an aliquot of the supernatant, taking care not to disturb the solid pellet.

-

Quantitative Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC-UV method with a standard calibration curve.

-

Reporting: The thermodynamic solubility is reported in units of µg/mL or µM.

Visualization of the Thermodynamic Solubility Workflow:

Sources

- 1. 1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID | 7469-83-2 [amp.chemicalbook.com]

- 2. 1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID | 7469-83-2 [chemicalbook.com]

- 3. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 6. 1-(4-METHOXYPHENYL)-1-CYCLOHEXANECARBOXYLIC ACID CAS#: 7469-83-2 [amp.chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid [webbook.nist.gov]

- 9. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid (CAS 7469-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. acdlabs.com [acdlabs.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-Depth Technical Guide to the Biological Activity of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document, grounded in established principles of medicinal chemistry and pharmacology, extrapolates potential therapeutic applications based on the bioactivities of structurally related compounds. We will delve into hypothesized mechanisms of action, focusing on potential anti-inflammatory, metabolic-modulating, and anticancer properties. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising chemical entity, offering detailed hypothetical experimental protocols and the scientific rationale behind them.

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

This compound is a unique molecule that combines several key pharmacophoric features, suggesting a rich potential for biological activity. The structure integrates a phenoxy ether linkage, a cyclohexanecarboxylic acid moiety, and a methoxy substitution on the phenyl ring. Each of these components is prevalent in a variety of biologically active compounds, leading us to hypothesize several avenues for therapeutic investigation.

Derivatives of cyclohexanecarboxylic acid are recognized as valuable intermediates in the synthesis of a range of optically active compounds and active pharmaceutical ingredients, including Janus kinase inhibitors.[1][2] Furthermore, compounds containing a cyclohexene carboxylic acid moiety have demonstrated anti-inflammatory, antiproliferative, and antimicrobial properties.[3][4] The presence of the phenoxy acetic acid substructure is particularly noteworthy, as derivatives with this feature have been identified as selective COX-2 inhibitors.[5]

This guide will focus on three primary hypothesized biological activities for this compound:

-

Anti-inflammatory Effects: Drawing parallels with known phenoxy acetic acid derivatives.

-

Metabolic Modulation: Investigating its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of nuclear receptors pivotal in metabolic regulation.

-

Anticancer Potential: A more speculative but plausible area of investigation, given the established links between PPARs and cancer metabolism, and the presence of the 4-methoxyphenyl group in other antitumor agents.[6][7][8]

Hypothesized Biological Activity I: Anti-inflammatory Properties

2.1. The Scientific Rationale: Targeting Cyclooxygenase (COX) Enzymes

Chronic inflammation is a key contributor to a multitude of diseases.[5] A primary mechanism for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation.[5] The structural resemblance of this compound to known phenoxy acetic acid derivatives that exhibit selective COX-2 inhibition provides a strong basis for investigating its anti-inflammatory potential.[5] Selective COX-2 inhibition is a desirable trait as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[5]

2.2. Experimental Workflow for Assessing Anti-inflammatory Activity

The following is a detailed, step-by-step methodology for evaluating the anti-inflammatory properties of this compound.

Caption: Workflow for evaluating anti-inflammatory activity.

2.2.1. In Vitro Evaluation

A. COX-1 and COX-2 Inhibition Assay:

-

Objective: To determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions to obtain a range of test concentrations.

-

Incubate the compound with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid.

-

Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

-

Calculate the IC50 values for both enzymes to determine potency and selectivity.

-

B. Prostaglandin E2 (PGE2) Production in Macrophages:

-

Objective: To assess the compound's ability to inhibit PGE2 production in a cellular context.

-

Methodology:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat the cells with varying concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using an ELISA kit.

-

C. Cytokine Profiling:

-

Objective: To evaluate the effect of the compound on the production of pro-inflammatory cytokines.

-

Methodology:

-

Following the same cell culture protocol as the PGE2 assay, collect the supernatant.

-

Use multiplex bead-based immunoassays or individual ELISAs to measure the levels of key pro-inflammatory cytokines such as TNF-α and IL-6.

-

2.2.2. In Vivo Evaluation

A. Carrageenan-Induced Paw Edema Model (Acute Inflammation):

-

Objective: To assess the compound's efficacy in a model of acute inflammation.

-

Methodology:

-

Administer the test compound orally or intraperitoneally to rodents (e.g., rats or mice).

-

After a set pre-treatment time, inject a solution of carrageenan into the plantar surface of the hind paw to induce localized inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

Compare the paw swelling in the treated group to a vehicle-treated control group.

-

Hypothesized Biological Activity II: Metabolic Modulation via PPAR Agonism

3.1. The Scientific Rationale: A Potential Role in Lipid Metabolism

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism.[9] Specifically, PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, and its activation leads to a reduction in triglyceride levels.[9] The structural similarity of this compound to known phenoxyalkylcarboxylic acid derivatives that act as hypolipidemic agents through PPARα activation provides a strong rationale for investigating its potential in this area.[9]

3.2. Experimental Workflow for Assessing PPAR Agonism and Metabolic Effects

Caption: Workflow for evaluating PPAR agonism and metabolic effects.

3.2.1. In Vitro Evaluation

A. PPAR Reporter Gene Assay:

-

Objective: To determine if the compound can activate PPARα, PPARγ, and/or PPARδ.

-

Methodology:

-

Transfect a suitable cell line (e.g., HEK293T or HepG2) with expression plasmids for the ligand-binding domain of each PPAR isoform fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

-

Treat the transfected cells with the test compound at various concentrations.

-

Measure the reporter gene activity to quantify the level of PPAR activation.

-

Calculate EC50 values to determine the potency for each isoform.

-

B. Target Gene Expression Analysis:

-

Objective: To confirm that PPAR activation by the compound leads to the transcription of known target genes.

-

Methodology:

-

Treat a relevant cell line (e.g., HepG2 for PPARα) with the test compound.

-

Isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of PPAR target genes, such as Carnitine Palmitoyltransferase 1 (CPT1) for PPARα.[7]

-

3.2.2. In Vivo Evaluation

A. High-Fat Diet-Induced Hyperlipidemia Model:

-

Objective: To assess the compound's ability to lower lipid levels in a relevant animal model.

-

Methodology:

-

Feed rodents (e.g., C57BL/6 mice) a high-fat diet for several weeks to induce hyperlipidemia and obesity.

-

Administer the test compound orally on a daily basis.

-

Monitor body weight and food intake regularly.

-

At the end of the study, collect blood samples to measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C.

-

Hypothesized Biological Activity III: Anticancer Potential

4.1. The Scientific Rationale: A Multifaceted Approach to Targeting Cancer

The potential anticancer activity of this compound is based on several lines of indirect evidence. Firstly, the 4-methoxyphenyl moiety is a structural feature in some compounds with demonstrated antitumor effects.[6] Secondly, there is a growing body of evidence linking PPARα activation to anticancer effects. PPARα can influence the energy balance of cancer cells by promoting fatty acid oxidation and inhibiting fatty acid synthesis.[7] In nutrient-limited tumor microenvironments, this can push glycolysis-dependent cancer cells towards a "metabolic catastrophe".[7] Additionally, PPARα activation can suppress inflammation, a known driver of tumorigenesis.[7]

4.2. Experimental Workflow for Assessing Anticancer Activity

Caption: Workflow for evaluating anticancer activity.

4.2.1. In Vitro Evaluation

A. Cell Proliferation Assay:

-

Objective: To determine the effect of the compound on the growth of various cancer cell lines.

-

Methodology:

-

Seed a panel of cancer cell lines (e.g., breast, colon, lung) in 96-well plates.

-

Treat the cells with a range of concentrations of the test compound.

-

After a 48-72 hour incubation period, assess cell viability using an MTT or similar colorimetric assay.

-

Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

-

B. Apoptosis and Cell Cycle Analysis:

-

Objective: To investigate the mechanism of growth inhibition.

-

Methodology:

-

Treat cancer cells with the GI50 concentration of the compound.

-

For apoptosis, stain the cells with Annexin V and propidium iodide and analyze by flow cytometry.

-

For cell cycle analysis, fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

-

4.2.2. In Vivo Evaluation

A. Tumor Xenograft Model:

-

Objective: To evaluate the in vivo antitumor efficacy of the compound.

-

Methodology:

-

Implant human cancer cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., daily oral gavage) and a vehicle control.

-

Measure tumor volume regularly with calipers.

-

At the end of the study, excise the tumors and weigh them.

-

Data Presentation and Interpretation

All quantitative data from the aforementioned experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity

| Assay | IC50 / EC50 (µM) |

| COX-1 Inhibition | >100 |

| COX-2 Inhibition | 5.2 |

| PGE2 Production (RAW 264.7) | 8.1 |

| TNF-α Secretion (RAW 264.7) | 12.5 |

Table 2: Hypothetical In Vitro PPAR Agonist Activity

| PPAR Isoform | EC50 (µM) |

| PPARα | 2.7 |

| PPARγ | 25.8 |

| PPARδ | >50 |

Table 3: Hypothetical In Vitro Anticancer Activity (GI50, µM)

| Cell Line | GI50 (µM) |

| MCF-7 (Breast) | 15.3 |

| HCT116 (Colon) | 11.8 |

| A549 (Lung) | 22.1 |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural components and the biological activities of related compounds, there is a strong scientific basis to investigate its potential as an anti-inflammatory, metabolic-modulating, and anticancer agent. The experimental workflows detailed in this guide provide a robust framework for elucidating the pharmacological profile of this molecule. Positive findings in these initial studies would warrant further investigation into its pharmacokinetic and toxicological properties, ultimately paving the way for potential clinical development.

References

-

El-Gazzar, A. R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... ACS Omega, 9(12), 14285–14303. [Link]

- Google Patents. (2021).

-

Szałkowska, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(8), 1829. [Link]

-

ResearchGate. (2024). (PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

-

Grygiel-Górniak, B. (2014). Peroxisome proliferator-activated receptors (PPARs) and their agonists: is there a role for them in the treatment of systemic lupus erythematosus? Rheumatology International, 34(6), 743–753. [Link]

-

PubMed. (2011). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist. Journal of Medicinal Chemistry, 54(17), 5957-5967. [Link]

-

ResearchGate. (2015). (PDF) In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5- trimethoxyphenyl)methanone. [Link]

-

Dunn, S. E., et al. (2015). Antagonizing Peroxisome Proliferator-Activated Receptor α Activity Selectively Enhances Th1 Immunity in Male Mice. The Journal of Immunology, 195(11), 5226–5235. [Link]

-

Grabacka, M., et al. (2012). Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation. PPAR Research, 2012, 970674. [Link]

-

Yang, Q., et al. (2007). Hepatocyte-restricted Constitutive Activation of PPAR Alpha Induces Hepatoproliferation but Not Hepatocarcinogenesis. Carcinogenesis, 28(6), 1171–1177. [Link]

-

PubMed. (2010). Phenazine-1-carboxylic acid derivatives: design, synthesis and biological evaluation against Rhizoctonia solani Kuhn. Pest Management Science, 67(3), 334-338. [Link]

-

Ferreira, E., et al. (2024). In silico studies (ADME) and in vitro evaluation of the cytotoxic and antimicrobial properties of thiosemicarbazones and thiazole compounds. Scientific Electronic Archives, 17(4). [Link]

-

Wang, Y., et al. (2012). Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 566-572. [Link]

-

Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(1), 245. [Link]

-

Wolf, C. J., et al. (2007). Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate. Toxicological Sciences, 99(1), 121-132. [Link]

-

ResearchGate. (2013). Synthesis of a Broad Array of Highly Functionalized, Enantiomerically Pure Cyclohexanecarboxylic Acid Derivatives by Microbial Dihydroxylation of Benzoic Acid and Subsequent Oxidative and Rearrangement Reactions. [Link]

-

De France, K. J., et al. (2017). In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals. Biomacromolecules, 18(1), 239–248. [Link]

Sources

- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

- 2. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hepatocyte-restricted constitutive activation of PPAR alpha induces hepatoproliferation but not hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid structural elucidation

An In-Depth Technical Guide to the Structural Elucidation of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the scientific rationale behind the analytical choices. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow that confirms the molecule's precise architecture. Each section details the experimental protocols, expected data, and interpretive logic, grounded in authoritative spectroscopic principles.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before embarking on advanced spectroscopic analysis, the first step is to determine the molecular formula and the degrees of unsaturation. For this compound, the molecular formula is C₁₄H₁₈O₃.[1][2] This information is the cornerstone upon which all subsequent structural hypotheses are built.

The degree of unsaturation (DoU), or the index of hydrogen deficiency, provides immediate insight into the number of rings and/or multiple bonds within the molecule. It is calculated as follows:

DoU = C + 1 - (H/2)

For C₁₄H₁₈O₃: DoU = 14 + 1 - (18 / 2) = 6

A DoU of 6 is a significant clue. It strongly suggests the presence of an aromatic ring (which accounts for 4 degrees: one ring and three double bonds) and two additional features, which could be another ring or double bonds. In the proposed structure, these are accounted for by the cyclohexyl ring (1 degree) and the carbonyl group (C=O) of the carboxylic acid (1 degree).

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for rapidly identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the molecule's constituent parts.

Expected IR Absorption Profile

The structure of this compound contains three key functional groups that yield highly characteristic IR signals: a carboxylic acid, an aryl ether, and both aromatic and aliphatic C-H bonds.

-

Carboxylic Acid (O-H Stretch): A very broad, strong absorption band is expected in the 2500-3300 cm⁻¹ region.[3][4] This characteristic breadth is due to extensive intermolecular hydrogen bonding (dimerization) of the carboxylic acid moieties.[4] This peak is often superimposed on the C-H stretching frequencies.[4]

-

C-H Stretches: Sharp peaks for sp²-hybridized aromatic C-H bonds will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹), while sp³-hybridized aliphatic C-H bonds from the cyclohexane and methoxy groups will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).[5]

-

Carbonyl (C=O Stretch): An intense, sharp absorption is predicted between 1690-1760 cm⁻¹.[4][5] For a carboxylic acid dimer, this peak is typically found near 1710 cm⁻¹.[3]

-

Aromatic Ring (C=C Stretches): Two to three medium-intensity bands are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the benzene ring.[5][6]

-

Aryl Ether (C-O Stretch): A strong, characteristic absorption corresponding to the asymmetric C-O-C stretch is expected around 1250 cm⁻¹.[7]

-

Carboxylic Acid (C-O Stretch): A medium-intensity band for the C-O single bond stretch of the carboxylic acid will appear in the 1210-1320 cm⁻¹ range.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically perform the background subtraction.

Data Summary Table: IR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid Dimer)[3][4] |

| ~3030 | Weak-Medium | sp² C-H Stretch (Aromatic)[6] |

| 2960-2850 | Medium | sp³ C-H Stretch (Aliphatic)[5] |

| ~1710 | Strong, Sharp | C=O Stretch (Carboxylic Acid Dimer)[3] |

| 1600-1450 | Medium | C=C Stretches (Aromatic Ring)[5] |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether)[7] |

| 1320-1210 | Medium | C-O Stretch (Carboxylic Acid)[4] |

The combined presence of these bands provides compelling evidence for the proposed structure's key functional components.

Mapping the Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments, allowing for the complete mapping of the molecular skeleton and the confirmation of connectivity.

¹H NMR Spectroscopy: Probing the Proton Environment

-

Carboxylic Acid Proton (1H): A highly deshielded, broad singlet is expected far downfield, typically between 10-12 ppm.[8] This proton is readily exchangeable and will disappear from the spectrum upon addition of a drop of D₂O to the NMR tube.

-

Aromatic Protons (4H): The 1,4-disubstituted (para) aromatic ring will give rise to a characteristic AA'BB' system. This typically appears as two distinct doublets in the aromatic region (6.8-7.5 ppm). The two protons ortho to the electron-donating methoxy group will be more shielded (upfield) than the two protons ortho to the phenoxy oxygen.

-

Methoxy Protons (3H): A sharp, distinct singlet integrating to three protons is expected around 3.8 ppm.[9]

-

Cyclohexyl Protons (10H): These protons will appear as a series of complex, overlapping multiplets in the aliphatic region, likely between 1.2 and 2.5 ppm. The protons on the carbons adjacent to the quaternary carbon will be the most deshielded within this group.[10][11]

¹³C NMR Spectroscopy: Defining the Carbon Framework

-

Carbonyl Carbon: The most deshielded carbon, appearing as a singlet around 175-185 ppm.[8][12]

-

Aromatic Carbons: Four signals are expected in the 114-158 ppm range. The two oxygen-substituted quaternary carbons (C-O-CH₃ and C-O-Cyclohexyl) will be the most downfield. The two protonated aromatic carbons will appear as distinct signals.

-

Quaternary Cyclohexyl Carbon: The sp³ carbon bonded to the phenoxy oxygen and the carboxyl group will be significantly deshielded relative to other aliphatic carbons.

-

Methoxy Carbon: A characteristic signal around 55-56 ppm.[9]

-

Cyclohexyl Carbons: Multiple signals for the five -CH₂- groups of the cyclohexane ring are expected in the 20-40 ppm range.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

-

Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation). These experiments are critical for confirming the connectivity between the phenoxy group and the specific quaternary carbon of the cyclohexane ring.

Data Summary Table: Predicted NMR Shifts

| Data Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~11 | Broad Singlet | 1H | -COOH |

| ~7.2 | Doublet | 2H | Aromatic H (ortho to -O-Cyclohexyl) | |

| ~6.9 | Doublet | 2H | Aromatic H (ortho to -OCH₃) | |

| ~3.8 | Singlet | 3H | -OCH₃ | |

| 2.5 - 1.2 | Multiplets | 10H | Cyclohexyl -CH₂- | |

| ¹³C NMR | ~180 | Singlet | - | -C OOH |

| ~155 | Singlet | - | Ar C -OCH₃ | |

| ~152 | Singlet | - | Ar C -O-Cyclohexyl | |

| ~120 | Singlet | - | Ar C H | |

| ~115 | Singlet | - | Ar C H | |

| ~80 | Singlet | - | Quaternary C yclohexyl | |

| ~55 | Singlet | - | -OC H₃ | |

| 40 - 20 | Singlets | - | Cyclohexyl -C H₂- |

Confirmation by Mass Spectrometry (MS)

Mass spectrometry serves two primary functions: to confirm the molecular weight of the compound and to provide structural evidence through the analysis of its fragmentation patterns.

Expected Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular formula C₁₄H₁₈O₃.[1][13]

-

Key Fragmentation Pathways: The fragmentation of the molecular ion provides a roadmap of the molecule's construction.

-

Loss of Carboxyl Group: Alpha-cleavage resulting in the loss of the entire -COOH radical (45 Da) is a common pathway for carboxylic acids, which would yield a fragment at m/z 189.[14]

-

Loss of Hydroxyl Radical: Loss of •OH (17 Da) from the carboxylic acid can produce a prominent acylium ion at m/z 217.[14][15]

-

Ether Bond Cleavage: Cleavage of the C(cyclohexyl)-O bond is expected to be a major fragmentation pathway, leading to the formation of a stable 4-methoxyphenoxy radical and a cation at m/z 111, or more likely, the formation of the 4-methoxyphenol radical cation at m/z 124.

-

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible for the carboxylic acid itself due to the lack of a γ-hydrogen on an alkyl chain, other complex rearrangements within the cyclohexane ring can occur.[16][17]

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This will eject an electron from the molecule, forming the positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Visualization: Key Fragmentation Pathways

Caption: Predicted EI-MS fragmentation of the molecular ion (m/z 234).

Integrated Workflow and Final Confirmation

The definitive structural elucidation of this compound is achieved not by any single technique, but by the logical integration of all data streams.

Caption: Integrated workflow for structural elucidation.

References

-

Lumen Learning. (n.d.). Infrared Spectroscopy. In Chemistry for Majors II. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved from [Link]

-

JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

YouTube. (2022, September 27). IR Absorption Spectrum - Functional Group Regions. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyclohexanecarboxylic acid, 4-[[[(4-methoxyphenyl)sulfonyl]amino]methyl]-. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

MRIQuestions.com. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(4-Methoxyphenyl)-1-cyclopentanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Journal of Organic Chemistry of the USSR, 23(6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of aliphatic monocarboxylic acids (XI-XXI). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene. Retrieved from [Link]

Sources

- 1. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 1-(4-Methoxyphenyl)-1-cyclohexanecarboxylic acid [webbook.nist.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

Deconstructing the Spectroscopic Signature of 1-(4-Methoxyphenoxy)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(4-Methoxyphenoxy)cyclohexanecarboxylic acid, a molecule incorporating a carboxylic acid, an ether linkage, a cyclohexane ring, and a substituted aromatic system, presents a rich tapestry of spectroscopic features. This guide, intended for researchers and scientists, provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By dissecting the anticipated spectral characteristics, we aim to provide a predictive framework for its identification and characterization, even in the absence of a complete, publicly available experimental dataset. The principles and interpretations discussed herein are grounded in fundamental spectroscopic theory and data from analogous structures.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical insights into its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the electronic environment of each proton. The chemical shifts are influenced by the electronegativity of neighboring atoms and the effects of aromatic currents.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1] |

| Aromatic Protons (ortho to -OCH₃) | ~6.8 - 7.0 | Doublet | 2H | These protons are shielded by the electron-donating methoxy group. |

| Aromatic Protons (ortho to -O-Cyclohexyl) | ~6.8 - 7.0 | Doublet | 2H | These protons are also influenced by the ether linkage. |

| Methoxy Protons (-OCH₃) | ~3.8 | Singlet | 3H | The protons of the methoxy group are in a relatively shielded environment, appearing as a sharp singlet. |

| Cyclohexane Protons | 1.2 - 2.5 | Multiplet | 10H | The ten protons on the cyclohexane ring will appear as a complex series of overlapping multiplets due to their varied spatial arrangements and spin-spin coupling. Protons alpha to the ether oxygen and the carboxylic acid group will be the most deshielded within this range.[2][3] |

Experimental Protocol for ¹H NMR Spectroscopy: